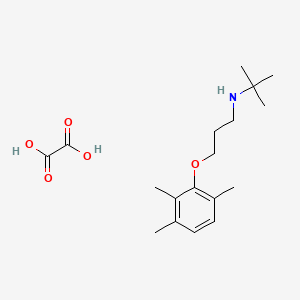
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1956 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
DCMU acts as an inhibitor of photosystem II in plants. It binds to the D1 protein of photosystem II and blocks the transfer of electrons from water to plastoquinone, thereby inhibiting the electron transport chain and photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
DCMU has been shown to have numerous biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and damage to cellular components. DCMU has been shown to inhibit the growth and development of plants, leading to stunted growth and reduced crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU is a widely used herbicide that is readily available and easy to use in laboratory experiments. It has a well-established mechanism of action and is a valuable tool for studying photosynthesis and the electron transport chain in plants. However, DCMU has some limitations in laboratory experiments. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. Additionally, DCMU can have non-specific effects on cellular processes, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research on DCMU. One area of interest is the development of new herbicides and pesticides based on the structure of DCMU. Another area of interest is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is a need for further research on the biochemical and physiological effects of DCMU on plants, particularly in the context of environmental stress and climate change. Finally, there is a need for further investigation into the potential use of DCMU as a tool for crop improvement and agricultural sustainability.
Conclusion:
In conclusion, DCMU is a widely used herbicide that has numerous scientific research applications. It is a valuable tool for studying photosynthesis and the electron transport chain in plants and has been extensively studied for its mechanism of action and biochemical and physiological effects. While DCMU has some limitations in laboratory experiments, it remains an important tool for scientific research, and there are numerous future directions for research on this compound.
Synthesemethoden
DCMU can be synthesized through a two-step process. The first step involves the reaction between 2,4-dichlorophenyl isocyanate and 3-methoxypropylamine to form N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea. The second step involves the reaction of N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea with thiourea to form DCMU.
Wissenschaftliche Forschungsanwendungen
DCMU is widely used in scientific research to study photosynthesis and the electron transport chain in plants. It is also used to investigate the mechanism of action of various herbicides and pesticides. DCMU has been used in numerous studies to understand the role of photosystem II in photosynthesis and to investigate the effect of environmental stress on plant growth and development.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUYKMALOOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)

![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)